

# Spectroscopic analysis of fluorophenyl thiazole compounds

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## Compound of Interest

**Compound Name:** Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

**Cat. No.:** B176825

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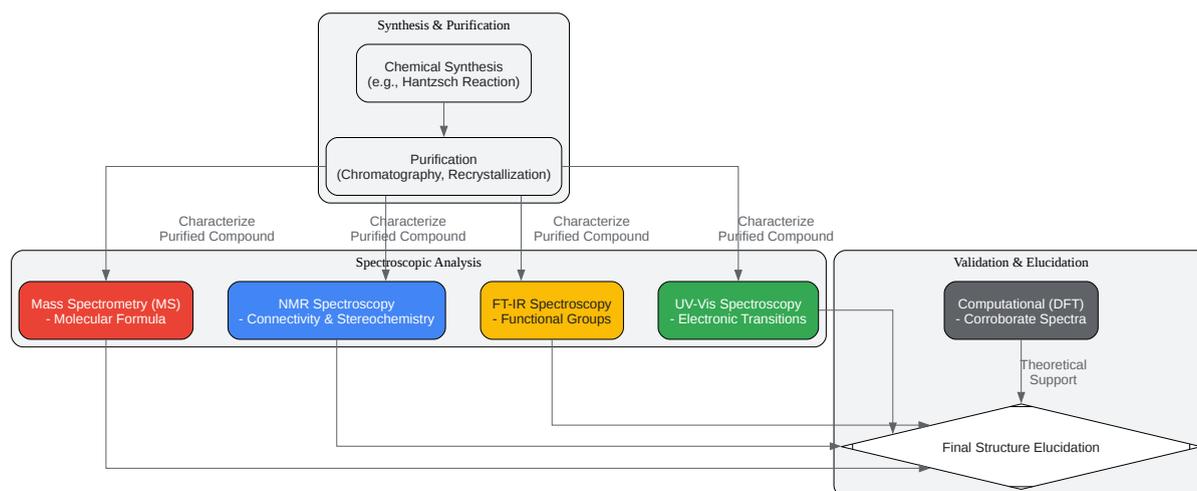
## Authored by a Senior Application Scientist

Introduction: The Structural Imperative of Fluorophenyl Thiazole Scaffolds

Fluorophenyl thiazole derivatives represent a cornerstone in modern medicinal chemistry and materials science. The unique combination of the electron-rich thiazole ring and the modulating, bio-isosteric properties of the fluorophenyl moiety imparts these molecules with a wide spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3][4][5] Their rigid, conjugated structure also makes them promising candidates for organic electronics.[6]

The precise biological function or material property of a novel compound is inextricably linked to its exact three-dimensional structure. Therefore, unambiguous structural elucidation is not merely a procedural step but the foundational requirement for meaningful drug development and materials engineering. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for the spectroscopic analysis of these vital compounds. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.

The analytical workflow for a newly synthesized fluorophenyl thiazole compound is a multi-pronged approach, integrating data from various spectroscopic techniques to build a complete and validated structural picture.



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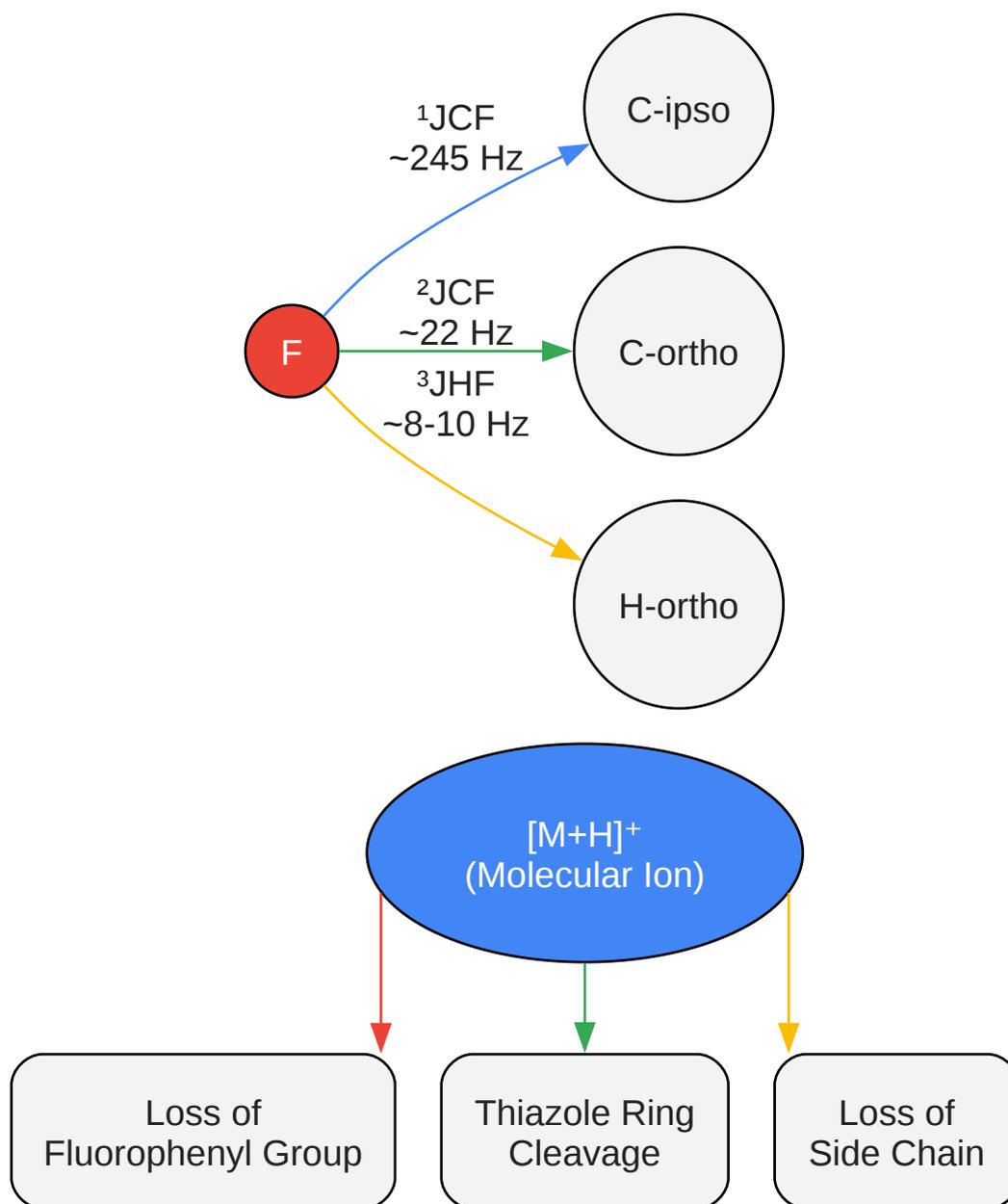
Caption: Overall workflow from synthesis to structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.<sup>[6]</sup> For fluorophenyl thiazoles, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR experiments provides a complete picture of the molecular skeleton.

## Expertise & Causality: Interpreting the Spectra

- $^1\text{H}$  NMR: Protons on the thiazole ring are deshielded by the electronegative nitrogen and sulfur atoms. The C5-proton of the thiazole ring, for instance, typically appears as a singlet in the range of 6.2-7.5 ppm.<sup>[1][2]</sup> Protons on the fluorophenyl ring will exhibit characteristic splitting patterns (e.g., a doublet of doublets for a 1,4-disubstituted ring) due to both H-H and H-F coupling. Protons ortho to the fluorine atom are more deshielded than those meta or para.
- $^{13}\text{C}$  NMR: The carbons of the thiazole ring are found in distinct regions: C2 (often adjacent to a nitrogenous substituent) can be found downfield at ~168-171 ppm, C4 at ~148-161 ppm, and C5 at ~101-105 ppm.<sup>[1][2]</sup> The key feature is the direct coupling between fluorine and the carbons of the phenyl ring. The ipso-carbon (C-F) appears as a large doublet with a coupling constant ( $^1\text{JCF}$ ) in the range of 244-250 Hz.<sup>[1][2]</sup> The ortho-carbons show a smaller coupling ( $^2\text{JCF}$ ) of ~21-22 Hz.<sup>[1][2][7]</sup> This C-F coupling is definitive proof of the fluorine's position on the aromatic ring.
- $^{19}\text{F}$  NMR: This experiment provides a direct and sensitive window to the fluorine environment. In proton-decoupled  $^{19}\text{F}$  NMR spectra, each unique fluorine atom will produce a distinct singlet.<sup>[1][2]</sup> Its chemical shift can provide clues about the electronic environment of the phenyl ring.



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Caption: Conceptual fragmentation pathways in Mass Spectrometry.

## Trustworthiness: A Self-Validating Protocol for LC-HRMS

Objective: To confirm the elemental composition of the synthesized compound.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
- **Instrument Setup (LC-MS/MS System):**
  - Use a suitable liquid chromatography (LC) method to introduce the sample, which also serves to confirm purity. A C18 column is typically used with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).
  - Set the mass spectrometer to operate in positive ion mode using an ESI source.
  - Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., 100-1000 m/z). Ensure the instrument is set to high-resolution mode (>10,000 FWHM).
- **Data Analysis:**
  - Extract the mass spectrum for the chromatographic peak corresponding to the compound.
  - Identify the peak for the protonated molecular ion,  $[M+H]^+$ .
  - Use the instrument's software to calculate the elemental composition based on the measured accurate mass (typically to four or five decimal places).
  - Compare the measured mass to the theoretical mass for the proposed formula. A mass error of < 5 ppm is considered confirmation of the elemental composition. [2][4]

## Vibrational and Electronic Spectroscopy: Probing Bonds and Conjugation

FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and the electronic system of the molecule.

### FT-IR Spectroscopy

FT-IR is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies. [8]

- Causality: The C=N stretching vibration within the thiazole ring is typically observed in the 1600-1700  $\text{cm}^{-1}$  region. [1][2] Aromatic C=C stretching vibrations from both the phenyl and thiazole rings appear in the 1430-1580  $\text{cm}^{-1}$  range. [1][2] The C-F stretch of the fluorophenyl group gives a strong, characteristic absorption band, usually between 1100 and 1250  $\text{cm}^{-1}$ . Other characteristic vibrations for the thiazole ring itself can be found in the fingerprint region from 690-1070  $\text{cm}^{-1}$ . [1][2]

Vibrational Mode	Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )	Reference
<b>N-H Stretch</b>	<b>Amine/Amide</b>	<b>3138 - 3278</b>	<b>[1][2]</b>
C=N Stretch	Thiazole Ring / Imine	1600 - 1699	[1][2]
C=C Stretch	Aromatic Rings	1436 - 1571	[1][2]
C-F Stretch	Fluorophenyl	~1100 - 1250	[9]

| Thiazole Ring | Ring Vibrations | 692 - 1068 | [1][2]

## UV-Vis Spectroscopy

This technique probes the conjugated  $\pi$ -electron system. Fluorophenyl thiazoles typically exhibit strong absorption bands in the UV region corresponding to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions. [13][14] The position of the maximum absorption ( $\lambda_{\text{max}}$ ) is sensitive to the extent of conjugation and the nature of

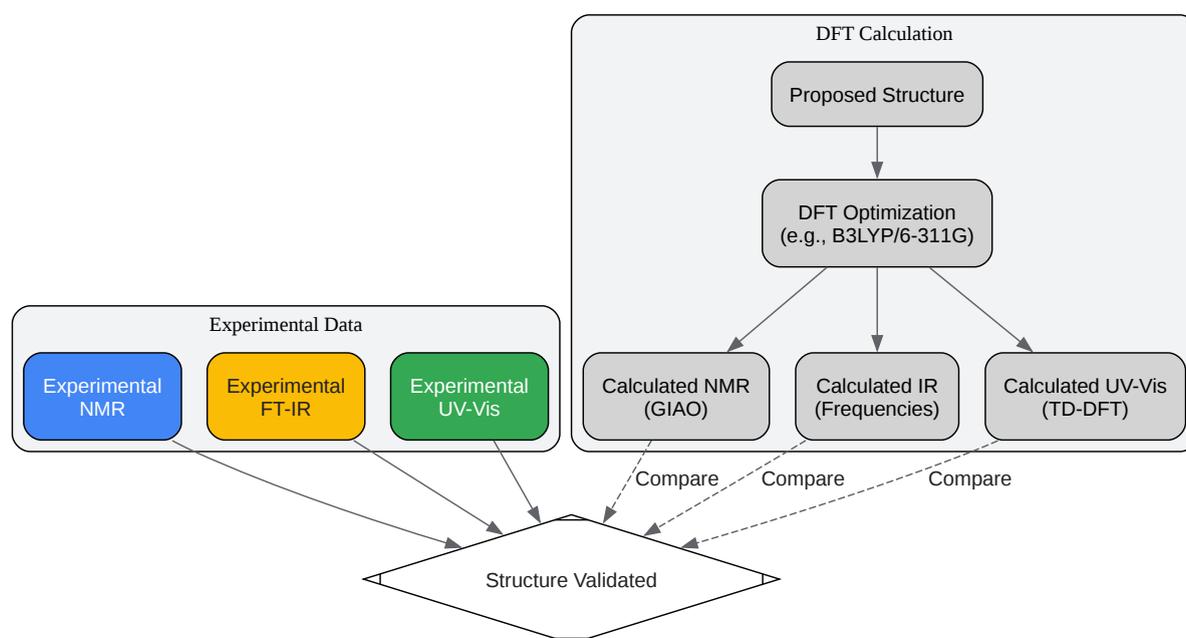
**substituents, providing qualitative information about the electronic structure. [14]**

## **Computational Chemistry: The Synergy of Theory and Experiment**

Density Functional Theory (DFT) has become an indispensable tool for validating experimental results. By calculating the properties of a proposed structure, one can directly compare theoretical data with experimental spectra. [10][11]

### **Expertise & Causality: The Predictive Power of DFT**

- Geometry Optimization: A DFT calculation begins by finding the lowest energy (most stable) conformation of the molecule.
- Prediction of Spectra:
  - NMR: The GIAO (Gauge-Independent Atomic Orbital) method is used to predict  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts with high accuracy. Comparing these calculated shifts to the experimental values can help assign complex signals. [12] \* FT-IR: DFT can calculate the vibrational frequencies and intensities. These theoretical frequencies are often systematically scaled to account for approximations in the theory, resulting in excellent agreement with experimental IR spectra. [13][10] \* UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the  $\lambda_{\text{max}}$  values observed in UV-Vis spectroscopy. [14]



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Caption: Workflow for validating experimental spectra with DFT calculations.

## Conclusion

The structural elucidation of fluorophenyl thiazole compounds is a systematic process of evidence accumulation. It begins with HRMS to establish the molecular formula, proceeds with a detailed NMR analysis to map the atomic connectivity, and is further supported by FT-IR and UV-Vis to confirm functional groups and electronic properties. Each piece of data is a vital clue, and when combined, they provide a definitive and unimpeachable confirmation of the molecular

structure. The integration of computational DFT methods provides an additional layer of validation, bridging theory and experiment to deliver the highest level of confidence in the final assigned structure. This rigorous, multi-technique approach is the gold standard in modern chemical research and is essential for advancing the development of these promising therapeutic and material agents.

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